molecular formula C21H25ClFN3O4 B565511 Mosapride-d5 N-Oxide CAS No. 1246816-63-6

Mosapride-d5 N-Oxide

Número de catálogo: B565511
Número CAS: 1246816-63-6
Peso molecular: 442.9 g/mol
Clave InChI: IMJYXYWPAQJNFA-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mosapride-d5 N-Oxide is a labeled metabolite of Mosapride, a gastroprokinetic agent. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C21H20D5ClFN3O4 and a molecular weight of 442.92 .

Análisis De Reacciones Químicas

Mosapride-d5 N-Oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation states.

    Reduction: It can be reduced to its parent compound, Mosapride, under reductive conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Chemistry

  • Reference Standard : Mosapride-d5 N-Oxide serves as a reference standard in analytical chemistry to study the metabolism of Mosapride. Its stable isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems.
  • Metabolic Studies : The compound is utilized to investigate metabolic profiles and pathways through techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Biology

  • Gastrointestinal Motility Studies : Researchers employ this compound to explore its effects on gastrointestinal motility, aiding in understanding the pharmacodynamics of 5-HT4 receptor agonists .
  • Cellular Interaction Studies : The compound's interaction with serotonin receptors is studied to elucidate its cellular effects and potential therapeutic benefits in motility disorders .

Medicine

  • Drug Development : this compound is investigated for its potential in developing new treatments for gastrointestinal disorders. Its unique properties may lead to formulations with improved efficacy and safety profiles compared to existing therapies .
  • Combination Therapies : Clinical studies have assessed the efficacy of combining Mosapride with proton pump inhibitors (PPIs) for treating GERD, showing enhanced therapeutic outcomes .

Industry

  • Quality Control : In pharmaceutical manufacturing, this compound is used as a quality control standard for products containing Mosapride, ensuring consistency and reliability in drug formulations .

Drug-Induced Liver Injury

A notable case study reported two instances of drug-induced liver injury associated with Mosapride use. Both cases highlighted the need for careful monitoring when using Mosapride-based therapies, particularly in vulnerable populations .

Efficacy in Postoperative Recovery

Research has demonstrated that administering Mosapride can significantly improve gastric emptying and reduce postoperative complications in patients undergoing colorectal surgery. This finding underscores the compound's utility in enhancing recovery protocols .

Mecanismo De Acción

Mosapride-d5 N-Oxide acts as a selective 5-HT4 receptor agonist, similar to its parent compound, Mosapride. This action stimulates gastric motility by enhancing the release of acetylcholine in the gastrointestinal tract. The molecular targets include the 5-HT4 receptors located on the enteric neurons, which play a crucial role in regulating gut motility .

Comparación Con Compuestos Similares

Mosapride-d5 N-Oxide is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. Similar compounds include:

    Mosapride: The parent compound, which lacks the deuterium labeling.

    Mosapride N-Oxide: The non-deuterated version of this compound.

    Des-4-fluorobenzyl Mosapride-d5: Another deuterated metabolite of Mosapride.

These compounds share similar pharmacological properties but differ in their isotopic composition and specific applications in research.

Actividad Biológica

Mosapride-d5 N-Oxide is a deuterated derivative of mosapride, a gastroprokinetic agent primarily functioning as a selective agonist for the serotonin 5-HT4 receptor. This compound has gained attention due to its therapeutic potential in treating gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD). The biological activity of this compound is closely linked to its metabolic pathways, receptor interactions, and pharmacokinetic properties.

This compound acts primarily as an agonist at the 5-HT4 receptor, which plays a crucial role in enhancing gastrointestinal motility. Its selectivity for this receptor over others, such as 5-HT1, 5-HT2, and dopamine receptors, allows it to effectively stimulate gastric emptying without significant side effects typically associated with broader receptor activation. The compound also exhibits partial antagonistic activity at the 5-HT3 receptor, which may contribute to its gastroprokinetic effects by reducing nausea associated with gastrointestinal disturbances .

Pharmacological Effects

  • Gastroprokinetic Activity :
    • In animal studies, this compound has demonstrated the ability to increase gastric motility and accelerate gastric emptying. For instance, intravenous administration has shown significant increases in antral and duodenal motility in conscious dogs .
    • A meta-analysis indicated that mosapride improved gastric emptying times in postoperative patients, highlighting its clinical relevance in enhancing recovery following abdominal surgeries .
  • Metabolic Profile :
    • Research indicates that this compound undergoes extensive metabolism in vivo, resulting in various metabolites including des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2). These metabolites retain some biological activity but are generally less potent than the parent compound .
    • A study identified 18 metabolites of mosapride in rats, with metabolic pathways involving dealkylation and N-oxidation being predominant .

Case Studies

Several studies have explored the efficacy of Mosapride and its derivatives:

  • Postoperative Recovery : One randomized controlled trial involving 40 patients undergoing laparoscopic colectomy demonstrated that those treated with mosapride had significantly shorter times to first bowel movement and gastric emptying compared to controls .
  • Metabolite Activity : In comparative studies, metabolites such as M1 showed reduced agonistic activity at the 5-HT4 receptor compared to mosapride itself. This suggests that while metabolites contribute to the overall pharmacological profile, they may not fully replicate the effects of the parent compound .

Data Table: Summary of Biological Activities

Parameter This compound Metabolites
Receptor Activity Agonist (5-HT4), Antagonist (5-HT3)Reduced activity compared to parent
Gastroprokinetic Effect Significant increase in gastric motilityLesser effect
Clinical Use Treatment for GERD, dyspepsiaLimited clinical application
Metabolism Pathways Dealkylation, N-oxidationMultiple metabolites identified
Excretion Profile Primarily via urineVaries by metabolite

Propiedades

Número CAS

1246816-63-6

Fórmula molecular

C21H25ClFN3O4

Peso molecular

442.9 g/mol

Nombre IUPAC

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide

InChI

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2

Clave InChI

IMJYXYWPAQJNFA-ZBJDZAJPSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N

SMILES canónico

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N

Sinónimos

4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.